molecular formula C37H51N9O10S B12818507 H-DL-Met-DL-Glu-DL-His-DL-Phe-DL-Pro-Gly-DL-Pro-OH

H-DL-Met-DL-Glu-DL-His-DL-Phe-DL-Pro-Gly-DL-Pro-OH

Cat. No.: B12818507
M. Wt: 813.9 g/mol
InChI Key: AFEHBIGDWIGTEH-UHFFFAOYSA-N
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Description

Semax is a synthetic peptide known for its cognitive enhancement and neuroprotective properties. It was initially developed in Russia as a derivative of adrenocorticotropic hormone (ACTH) to treat various neurological conditions. Semax has gained attention for its ability to improve focus, memory, and overall cognitive function by modulating neurotransmitters in the brain. It also shows promise in reducing symptoms of anxiety, depression, and cognitive decline .

Preparation Methods

Synthetic Routes and Reaction Conditions

Semax is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for creating peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. The synthesis of Semax involves the following steps:

    Activation of the Resin: The resin is activated to allow the first amino acid to attach.

    Coupling: Each amino acid is coupled to the growing chain using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups are removed to expose the reactive sites for the next amino acid.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of Semax follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The final product undergoes rigorous quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Semax undergoes various chemical reactions, including:

    Oxidation: Semax can undergo oxidation, particularly at the methionine residue, which can affect its stability and activity.

    Reduction: Reduction reactions can be used to modify specific residues within the peptide.

    Substitution: Amino acid substitution can be employed to create analogs of Semax with altered properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Specific amino acid derivatives and coupling reagents.

Major Products Formed

The major products formed from these reactions include various analogs of Semax with modified amino acid sequences, which can exhibit different biological activities .

Scientific Research Applications

Semax has a wide range of scientific research applications:

Mechanism of Action

Semax exerts its effects by modulating neurotransmitter levels in the brain. It primarily acts on dopamine, serotonin, and norepinephrine receptors, enhancing cognitive functions and promoting overall brain health. Semax increases brain-derived neurotrophic factor (BDNF) levels, which supports neurogenesis and synaptogenesis. This peptide also interacts with melanocortin receptors and may inhibit enkephalinase enzymes, contributing to its neuroprotective and nootropic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[2-[[1-[2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H51N9O10S/c1-57-16-13-24(38)32(50)42-25(11-12-31(48)49)33(51)43-26(18-23-19-39-21-41-23)34(52)44-27(17-22-7-3-2-4-8-22)36(54)46-15-5-9-28(46)35(53)40-20-30(47)45-14-6-10-29(45)37(55)56/h2-4,7-8,19,21,24-29H,5-6,9-18,20,38H2,1H3,(H,39,41)(H,40,53)(H,42,50)(H,43,51)(H,44,52)(H,48,49)(H,55,56)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEHBIGDWIGTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H51N9O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

813.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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